molecular formula C144H217N43O37 B1591221 Neuromedin U-25 porcine CAS No. 98395-76-7

Neuromedin U-25 porcine

Cat. No.: B1591221
CAS No.: 98395-76-7
M. Wt: 3142.5 g/mol
InChI Key: YTYIPBDDJNZTTI-DXVWOPCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neuromedin U-25 porcine is a bioactive peptide first isolated from the porcine spinal cord. It is known for its potent contractile effect on smooth muscle, particularly in the rat uterus. The peptide consists of 25 amino acids and has been identified in various species, including humans, pigs, and other mammals. This compound plays significant roles in various physiological processes, including smooth muscle contraction, blood pressure regulation, and energy balance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Neuromedin U-25 porcine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale SPPS. The process is optimized for efficiency and yield, with stringent quality control measures to ensure the purity and consistency of the final product. The peptide is often produced in bulk and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Neuromedin U-25 porcine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of this compound, as well as analogs with substituted amino acids. These modified peptides are used to study the biological activity and structure-function relationships of this compound .

Scientific Research Applications

Neuromedin U-25 porcine has a wide range of scientific research applications:

Mechanism of Action

Neuromedin U-25 porcine exerts its effects by binding to specific G-protein-coupled receptors, namely neuromedin U receptor 1 and neuromedin U receptor 2. These receptors are expressed in various tissues, including the central nervous system and peripheral organs. Upon binding to its receptors, this compound activates intracellular signaling pathways, leading to physiological responses such as smooth muscle contraction, regulation of blood pressure, and modulation of energy balance .

Comparison with Similar Compounds

Neuromedin U-25 porcine is part of the neuromedin family, which includes several other peptides with similar structures and functions:

This compound is unique due to its potent contractile effect on smooth muscle and its involvement in a wide range of physiological processes. Its high sequence conservation across species highlights its critical biological functions .

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C144H217N43O37/c1-9-78(8)116(185-136(220)104-43-28-62-186(104)110(194)73-164-119(203)90(49-53-106(147)190)168-128(212)97(66-80-32-16-11-17-33-80)177-125(209)93(52-56-112(197)198)169-123(207)92(51-55-111(195)196)170-133(217)102(72-113(199)200)181-137(221)114(76(4)5)183-126(210)86(38-22-23-57-145)165-118(202)85(146)65-79-30-14-10-15-31-79)139(223)184-115(77(6)7)138(222)182-103(74-188)134(218)171-91(50-54-107(148)191)124(208)180-101(71-109(150)193)132(216)167-87(39-24-58-160-141(152)153)120(204)166-88(40-25-59-161-142(154)155)122(206)176-100(69-83-45-47-84(189)48-46-83)131(215)179-99(68-82-36-20-13-21-37-82)130(214)175-96(64-75(2)3)127(211)178-98(67-81-34-18-12-19-35-81)129(213)173-94(42-27-61-163-144(158)159)140(224)187-63-29-44-105(187)135(219)172-89(41-26-60-162-143(156)157)121(205)174-95(117(151)201)70-108(149)192/h10-21,30-37,45-48,75-78,85-105,114-116,188-189H,9,22-29,38-44,49-74,145-146H2,1-8H3,(H2,147,190)(H2,148,191)(H2,149,192)(H2,150,193)(H2,151,201)(H,164,203)(H,165,202)(H,166,204)(H,167,216)(H,168,212)(H,169,207)(H,170,217)(H,171,218)(H,172,219)(H,173,213)(H,174,205)(H,175,214)(H,176,206)(H,177,209)(H,178,211)(H,179,215)(H,180,208)(H,181,221)(H,182,222)(H,183,210)(H,184,223)(H,185,220)(H,195,196)(H,197,198)(H,199,200)(H4,152,153,160)(H4,154,155,161)(H4,156,157,162)(H4,158,159,163)/t78-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,114-,115-,116-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYIPBDDJNZTTI-DXVWOPCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=CC=C7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC7=CC=CC=C7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C144H217N43O37
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583206
Record name PUBCHEM_16136617
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3142.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98395-76-7
Record name PUBCHEM_16136617
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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